2-Chloro-6-fluorophenylacetonitrile

Beschreibung

The exact mass of the compound 2-Chloro-6-fluorophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-fluorophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluorophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

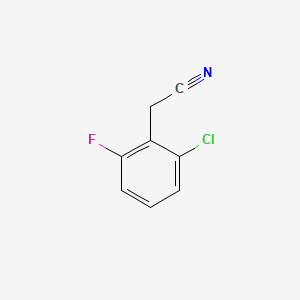

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-chloro-6-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSAFMIRVLOISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226252 | |

| Record name | 2-Chloro-6-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75279-55-9 | |

| Record name | 2-Chloro-6-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75279-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075279559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Chloro-6-fluorophenylacetonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-6-fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of chlorine and fluorine atoms on the phenylacetonitrile scaffold imparts unique chemical reactivity, making it a valuable building block in medicinal chemistry. Understanding its physical properties is crucial for its effective use in synthesis, process development, and quality control.

Core Physical and Chemical Properties

2-Chloro-6-fluorophenylacetonitrile is a white to off-white solid at room temperature.[1] It is characterized by the presence of a nitrile group and halogen substituents on the benzene ring, which influence its polarity, solubility, and reactivity.

Table 1: Physical and Chemical Properties of 2-Chloro-6-fluorophenylacetonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClFN | [2] |

| Molecular Weight | 169.58 g/mol | [2] |

| Appearance | White to off-white solid/crystal | [1][3][4] |

| Melting Point | 39-43 °C | [4] |

| 41-42 °C (lit.) | [1][3][5] | |

| 40-43 °C | [2] | |

| Boiling Point | 85 °C at 2 mmHg | [1][2][3][4][5] |

| 247.9 °C at 760 mmHg | [4] | |

| Density | 1.286 g/cm³ | [4] |

| 1.3099 g/cm³ (estimate) | [1][3][5] | |

| Solubility | Insoluble in water | [1][2][3][5] |

| Soluble in methanol | [4] | |

| Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) | [6] | |

| Flash Point | >110 °C (>230 °F) | [2][3][5] |

| 113 °C (closed cup) | ||

| Vapor Pressure | 0.025 mmHg at 25 °C | [3][5] |

| Refractive Index | 1.528 | [3][5] |

| logP (Octanol/Water Partition Coefficient) | 2.545 (Crippen Method) | [7] |

| 2.3 (Computed by PubChem) | [8] | |

| CAS Number | 75279-55-9 | [2][3] |

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Methodology: Capillary Method [2]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.

-

Heating and Observation: The apparatus is heated slowly, typically at a rate of about 2 °C per minute near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1] For solids, the boiling point is determined at reduced pressure to prevent decomposition.

Methodology: Distillation Method (at Reduced Pressure) [1]

-

Apparatus Setup: A small quantity of the substance is placed in a distillation flask. The apparatus is set up for simple distillation under vacuum.

-

Pressure Reduction: The pressure inside the apparatus is reduced to the desired level (e.g., 2 mmHg) using a vacuum pump.

-

Heating: The flask is heated gently.

-

Data Recording: The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure. The barometric pressure should also be recorded.[1]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Assessment [6][8]

-

Sample Preparation: A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[6]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water or an organic solvent) is added in portions.[6]

-

Observation: The mixture is shaken vigorously after each addition.[6] The substance is classified as soluble if it completely dissolves. If not, it is deemed insoluble or sparingly soluble. This can be tested with a range of solvents to determine a solubility profile.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Gas Pycnometry

-

Principle: This method determines the volume of a solid by measuring the pressure change of a gas (like helium) in a calibrated chamber.[9][10]

-

Procedure: A weighed sample is placed in the sample chamber. The chamber is filled with a gas at a known pressure. The gas is then expanded into another calibrated chamber, and the resulting pressure is measured.

-

Calculation: The volume of the solid is calculated from the pressure difference, and the density is then determined by dividing the mass of the sample by its volume.[9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physical properties of a new chemical compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. researchgate.net [researchgate.net]

- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 10. calnesis.com [calnesis.com]

2-Chloro-6-fluorophenylacetonitrile chemical structure and formula

An In-depth Technical Guide to 2-Chloro-6-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-6-fluorophenylacetonitrile, a key chemical intermediate. It covers its chemical structure, formula, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in research and development, particularly in the pharmaceutical and agrochemical sectors.

Chemical Identity and Structure

2-Chloro-6-fluorophenylacetonitrile is an aromatic nitrile compound characterized by a phenyl ring substituted with chlorine, fluorine, and a cyanomethyl group. The strategic placement of halogen atoms on the aromatic ring significantly influences the molecule's reactivity and properties, making it a valuable building block in synthetic organic chemistry.[1]

The chemical structure is as follows:

Chemical Formula: C₈H₅ClFN[2][3]

IUPAC Name: 2-(2-chloro-6-fluorophenyl)acetonitrile[2][]

Synonym: 2-Chloro-6-fluorobenzyl cyanide[]

The presence of both chlorine and fluorine atoms, combined with the versatile nitrile group, provides a powerful tool for chemists to fine-tune the properties of new molecules in drug design.[5] The nitrile group can act as a bioisostere, improve pharmacokinetic profiles, and enhance binding affinity to target proteins.[5]

Physicochemical and Spectroscopic Data

Quantitative data for 2-Chloro-6-fluorophenylacetonitrile are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 75279-55-9 | [2] |

| Molecular Weight | 169.58 g/mol | [2][] |

| Appearance | White crystalline solid | [] |

| Melting Point | 39-43 °C | [] |

| Boiling Point | 247.9 °C (at 760 mmHg); 85 °C (at 2 mmHg) | [] |

| Density | 1.286 g/cm³ | [] |

| Solubility | Soluble in Methanol; Insoluble in water | [3][] |

| Flash Point | >110 °C (>230 °F) | [3] |

| InChI Key | ZGSAFMIRVLOISC-UHFFFAOYSA-N | [] |

Table 2: Spectroscopic Data

| Spectroscopy | Characteristic Peaks / Data | Reference |

| Infrared (IR) | Aromatic C-H Stretch: 3000-3100 cm⁻¹-C≡N Stretch: 2220-2260 cm⁻¹Aromatic C=C Stretch: 1400-1600 cm⁻¹C-F Stretch: 1000-1400 cm⁻¹C-Cl Stretch: 600-800 cm⁻¹ | [5] |

| Mass Spectrometry | Molecular Ion [M]⁺: m/z 169Major Fragments: m/z 134, 121, 107 | [2] |

| ¹H NMR | Spectrum available in CDCl₃ solvent. | [6] |

| ¹³C NMR | Spectrum available. | [2] |

Synthesis and Experimental Protocol

2-Chloro-6-fluorophenylacetonitrile is synthesized from its corresponding benzaldehyde.[5] The synthesis is a multi-step process that involves the reduction of the aldehyde to an alcohol, followed by conversion to a benzyl chloride, and subsequent cyanation to yield the final product.[5]

Below is a representative experimental protocol for this synthetic pathway, adapted from established methodologies for similar halogenated arylacetonitriles.[7]

Logical Workflow for Synthesis

Caption: Synthetic pathway from benzaldehyde to phenylacetonitrile.

Detailed Experimental Protocol

Step 1: Reduction of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzyl alcohol

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-Chloro-6-fluorobenzaldehyde (0.1 mol) and 200 mL of methanol.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) (0.05 mol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture by slowly adding 1M hydrochloric acid (HCl) until the pH is ~7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic phase under reduced pressure to yield crude 2-Chloro-6-fluorobenzyl alcohol, which can be used in the next step without further purification.

Step 2: Chlorination to 2-Chloro-6-fluorobenzyl chloride

-

In a 250 mL flask fitted with a reflux condenser and a gas trap, dissolve the crude 2-Chloro-6-fluorobenzyl alcohol (0.1 mol) in 100 mL of anhydrous toluene.

-

Slowly add thionyl chloride (SOCl₂) (0.12 mol) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and maintain for 3 hours. The evolution of SO₂ and HCl gas should be observed.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure to obtain crude 2-Chloro-6-fluorobenzyl chloride.

Step 3: Cyanation to 2-Chloro-6-fluorophenylacetonitrile

-

In a 500 mL three-necked flask, dissolve the crude 2-Chloro-6-fluorobenzyl chloride (0.1 mol) in 150 mL of a 1:1 mixture of acetone and water.

-

Add sodium cyanide (NaCN) (0.15 mol) and a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.005 mol).

-

Heat the mixture to reflux (approximately 60-70 °C) and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Remove the acetone using a rotary evaporator.

-

Extract the remaining aqueous solution with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, wash with water (2 x 50 mL) and brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from an appropriate solvent system to yield pure 2-Chloro-6-fluorophenylacetonitrile.

Applications in Research and Drug Discovery

2-Chloro-6-fluorophenylacetonitrile is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for creating more complex molecules.[5]

-

Pharmaceutical Synthesis: The halogenated phenyl motif is a common feature in many modern pharmaceuticals. Chlorine and fluorine atoms can modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity to its biological target.[5] This compound is a precursor for various therapeutic agents, including potent and selective microsomal prostaglandin E₂ synthase-1 (mPGES-1) inhibitors, which are investigated for treating pain and inflammation associated with conditions like rheumatoid arthritis.[1] The introduction of chlorine is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[8]

-

Agrochemical Development: Similar to pharmaceuticals, fluorinated and chlorinated compounds are of great interest in agrochemical research for developing new herbicides, insecticides, and fungicides.[5] The structural elements of 2-Chloro-6-fluorophenylacetonitrile are found in various active agrochemical ingredients.[5]

-

Material Science: The unique electronic properties conferred by the halogen and nitrile groups make this compound and its derivatives useful in the synthesis of advanced polymers and specialty materials with high thermal stability and chemical resistance.[5]

Safety and Handling

2-Chloro-6-fluorophenylacetonitrile is classified as harmful and an irritant.[2]

-

GHS Hazard Statements:

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

References

- 1. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 5. 2-Chloro-6-fluorophenylacetonitrile | 75279-55-9 | Benchchem [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Page loading... [guidechem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-fluorophenylacetonitrile (CAS: 75279-55-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluorophenylacetonitrile, a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis, and significant applications in drug development, with a particular focus on its role as a precursor in the synthesis of targeted cancer therapies. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Introduction

2-Chloro-6-fluorophenylacetonitrile, also known as 2-chloro-6-fluorobenzyl cyanide, is an aromatic nitrile compound distinguished by the presence of chlorine and fluorine atoms on the phenyl ring.[1][2][3] This substitution pattern imparts unique reactivity and makes it a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Its primary significance lies in its utility as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and liquid crystal materials.[4][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-Chloro-6-fluorophenylacetonitrile is essential for its safe handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 75279-55-9 | [6] |

| Molecular Formula | C₈H₅ClFN | [6] |

| Molecular Weight | 169.58 g/mol | [6] |

| Appearance | White to off-white solid/crystalline solid | [5][] |

| Melting Point | 41-43 °C | [5][] |

| Boiling Point | 85 °C at 2 mmHg | [5][] |

| Density | 1.286 g/cm³ (estimate) | [] |

| Flash Point | >110 °C (>230 °F) | [4][5] |

| Solubility | Insoluble in water; Soluble in methanol. | [4][5][] |

| InChI Key | ZGSAFMIRVLOISC-UHFFFAOYSA-N | [] |

| SMILES | C1=CC(=C(C(=C1)Cl)CC#N)F | [] |

Synthesis

The synthesis of 2-Chloro-6-fluorophenylacetonitrile is typically achieved through a two-step process starting from 2-chloro-6-fluorotoluene. The general synthetic pathway is outlined below.

Caption: General synthesis workflow for 2-Chloro-6-fluorophenylacetonitrile.

Experimental Protocol: Synthesis of 2-Chloro-6-fluorophenylacetonitrile

Step 1: Synthesis of 2-Chloro-6-fluorobenzyl chloride from 2-Chloro-6-fluorotoluene

This step involves the radical chlorination of the methyl group of 2-chloro-6-fluorotoluene. This reaction is typically initiated by UV light.[1]

-

Materials: 2-chloro-6-fluorotoluene, chlorine gas, inert solvent (e.g., carbon tetrachloride - Caution: Highly Toxic ), UV lamp.

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser, gas inlet tube, and a magnetic stirrer, dissolve 2-chloro-6-fluorotoluene in the inert solvent.

-

Irradiate the mixture with a UV lamp.

-

Bubble chlorine gas through the solution at a controlled rate.

-

Monitor the reaction progress using Gas Chromatography (GC) to follow the formation of the desired product and minimize over-chlorination.

-

Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

The solvent is removed under reduced pressure to yield crude 2-chloro-6-fluorobenzyl chloride, which can be purified by distillation.

-

Step 2: Synthesis of 2-Chloro-6-fluorophenylacetonitrile from 2-Chloro-6-fluorobenzyl chloride

This step is a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.[1]

-

Materials: 2-chloro-6-fluorobenzyl chloride, sodium cyanide, a suitable solvent system (e.g., aqueous ethanol or a phase-transfer catalyst system).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium cyanide in the chosen solvent system.

-

Add the 2-chloro-6-fluorobenzyl chloride to the cyanide solution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If an aqueous solvent system is used, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude 2-Chloro-6-fluorophenylacetonitrile can be purified by recrystallization or column chromatography.

-

Applications in Drug Development

The strategic placement of chloro and fluoro substituents, combined with the versatile nitrile group, makes 2-Chloro-6-fluorophenylacetonitrile a valuable intermediate in medicinal chemistry.[1] Halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The nitrile group can serve as a precursor to other functional groups such as amines, amides, and carboxylic acids.[1]

Role in the Synthesis of Crizotinib

A notable application of halogenated phenylacetonitrile derivatives is in the synthesis of kinase inhibitors for cancer therapy. While the direct use of 2-Chloro-6-fluorophenylacetonitrile in the most commonly depicted synthetic routes for the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib is not explicitly detailed, it is a crucial precursor to the key intermediate, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[8] The synthesis of this chiral alcohol is a critical step in the overall synthesis of Crizotinib.[8]

The synthesis of this key Crizotinib intermediate often starts from 1-(2,6-dichloro-3-fluorophenyl)ethanone, which can be prepared from precursors structurally related to 2-Chloro-6-fluorophenylacetonitrile. The general relationship is illustrated in the logical diagram below.

Caption: Logical relationship of 2-Chloro-6-fluorophenylacetonitrile to the synthesis of Crizotinib.

Biological Activity and Signaling Pathways

As a chemical intermediate, 2-Chloro-6-fluorophenylacetonitrile is not typically investigated for its own biological activity or its direct effects on signaling pathways. Its significance in drug development is primarily as a structural component that is incorporated into a larger, biologically active molecule. The final drug molecule, such as Crizotinib, is designed to interact with specific biological targets, in this case, the ALK and c-Met tyrosine kinases, thereby inhibiting their signaling pathways which are crucial for tumor cell growth and survival.[9]

Safety Information

2-Chloro-6-fluorophenylacetonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

-

Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure - Respiratory system).[6]

-

Signal Word: Warning.[6]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Conclusion

2-Chloro-6-fluorophenylacetonitrile (CAS: 75279-55-9) is a fundamentally important building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an essential intermediate for drug discovery and development professionals. A comprehensive understanding of its synthesis and handling is crucial for its effective and safe utilization in the creation of novel therapeutic agents.

References

- 1. 2-Chloro-6-fluorophenylacetonitrile | 75279-55-9 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Chloro-6-fluorophenylacetonitrile (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 9. medkoo.com [medkoo.com]

Spectroscopic Profile of 2-Chloro-6-fluorophenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-fluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines the expected data from various analytical techniques, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFN | --INVALID-LINK-- |

| Molecular Weight | 169.58 g/mol | --INVALID-LINK-- |

| CAS Number | 75279-55-9 | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Melting Point | 41-43 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 247.9 °C at 760 mmHg, 85 °C at 2 mmHg | --INVALID-LINK-- |

| Solubility | Soluble in Methanol, Insoluble in water | --INVALID-LINK--, --INVALID-LINK-- |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Chloro-6-fluorophenylacetonitrile.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Chloro-6-fluorophenylacetonitrile is expected to show signals corresponding to the aromatic protons and the methylene protons.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.5 | m | 3H | Aromatic protons (C₆H₃) |

| ~ 3.8 - 4.0 | s | 2H | Methylene protons (-CH₂CN) |

Note: Predicted chemical shifts are based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the eight distinct carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 135 (d, ³JCF ≈ 5 Hz) | C-Cl |

| ~ 130 - 132 (d) | Aromatic CH |

| ~ 125 (d) | Aromatic CH |

| ~ 115 (d, ²JCF ≈ 20 Hz) | Quaternary aromatic C |

| ~ 117 | -C≡N |

| ~ 114 (d) | Aromatic CH |

| ~ 20 | -CH₂CN |

Note: Predicted chemical shifts and coupling constants are based on typical values and may require experimental verification for precise assignment.

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | m | Aromatic C-H stretch |

| 2260 - 2240 | s | C≡N stretch |

| 1600 - 1450 | m-s | Aromatic C=C stretch |

| 1280 - 1200 | s | C-F stretch |

| 800 - 600 | m-s | C-Cl stretch |

s = strong, m = medium

Mass Spectrometry (GC-MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 169 | ~ 60 | [M]⁺ (³⁵Cl isotope) |

| 171 | ~ 20 | [M+2]⁺ (³⁷Cl isotope) |

| 134 | ~ 100 | [M - Cl]⁺ |

| 121 | ~ 30 | [M - CH₂CN]⁺ |

| 107 | ~ 25 | [C₆H₃F]⁺ |

Note: The fragmentation pattern is predicted based on the structure and typical fragmentation of halogenated aromatic compounds. The values from PubChem are qualitative.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-6-fluorophenylacetonitrile in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Spectral Width: 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the internal standard (TMS at 0 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Sample Preparation: Place a small amount of the solid 2-Chloro-6-fluorophenylacetonitrile sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of 2-Chloro-6-fluorophenylacetonitrile (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to 2-Chloro-6-fluorophenylacetonitrile. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-Chloro-6-fluorophenylacetonitrile.

References

Synthesis of 2-Chloro-6-fluorophenylacetonitrile from 2-chloro-6-fluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the preparation of 2-Chloro-6-fluorophenylacetonitrile, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, starting from 2-chloro-6-fluorobenzaldehyde. This document details two primary synthetic strategies: a one-pot conversion and a multi-step synthesis, supported by detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

2-Chloro-6-fluorophenylacetonitrile is a key building block in organic synthesis, with its halogenated aromatic structure providing a scaffold for the development of complex molecules. The strategic placement of chlorine and fluorine atoms influences the molecule's electronic properties and reactivity, making it a crucial precursor for various biologically active compounds. This guide focuses on the efficient conversion of 2-chloro-6-fluorobenzaldehyde to the target nitrile, a critical transformation for researchers in medicinal chemistry and process development.

Synthetic Pathways Overview

Two principal methodologies are presented for the synthesis of 2-Chloro-6-fluorophenylacetonitrile from 2-chloro-6-fluorobenzaldehyde.

-

One-Pot Synthesis: This approach involves the direct conversion of the aldehyde to the nitrile in a single reaction vessel. This is typically achieved by forming an aldoxime intermediate in situ, followed by dehydration.[1][2][3][4]

-

Multi-Step Synthesis: This classic and robust method proceeds through the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide, and subsequent nucleophilic substitution with a cyanide salt.[5][6]

The choice of pathway may depend on factors such as scale, available reagents, and desired purity. The following sections provide detailed experimental protocols for both approaches.

One-Pot Synthesis via Aldoxime Dehydration

This method offers an efficient and atom-economical route to the desired nitrile. The reaction proceeds by the formation of 2-chloro-6-fluorobenzaldoxime, which is then dehydrated in the same pot to yield 2-chloro-6-fluorophenylacetonitrile. Various reagents and catalysts can be employed for the dehydration step.[1][2][4]

Experimental Protocol

This protocol is adapted from general procedures for the one-pot synthesis of nitriles from aldehydes using hydroxylamine hydrochloride and a dehydrating agent.[2][3]

Materials:

-

2-Chloro-6-fluorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or other dehydrating agent

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)

-

Sodium bicarbonate (NaHCO₃) for workup

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-6-fluorobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous sodium sulfate (2.0 eq).

-

Add a suitable solvent such as DMF or toluene.

-

Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford 2-chloro-6-fluorophenylacetonitrile.

Reaction Pathway Diagram

References

- 1. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]

- 2. asianpubs.org [asianpubs.org]

- 3. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 5. 2-Chloro-6-fluorophenylacetonitrile | 75279-55-9 | Benchchem [benchchem.com]

- 6. Page loading... [guidechem.com]

In-Depth Technical Guide: Safety and Handling of 2-Chloro-6-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-6-fluorophenylacetonitrile (CAS No: 75279-55-9), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

2-Chloro-6-fluorophenylacetonitrile is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1][2]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[2]

Hazard Pictograms:

Physical and Chemical Properties

A summary of key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.58 g/mol [1] |

| Appearance | Solid[2] |

| Melting Point | 41-42 °C[2] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2] |

Safe Handling and Storage

Engineering Controls

A well-ventilated area is crucial when handling this compound.[3] Use of a chemical fume hood is required for all procedures involving 2-Chloro-6-fluorophenylacetonitrile to minimize inhalation exposure.[4] Eyewash stations and safety showers must be readily accessible in the work area.[3][5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling 2-Chloro-6-fluorophenylacetonitrile:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3] A lab coat or other protective clothing is also required to prevent skin contact.[3]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate filter cartridge should be used.[3]

Hygiene Measures

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents.[7]

First-Aid Measures

In the event of exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |

Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation.[6] Wear appropriate personal protective equipment as outlined in Section 3.2. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[3] Avoid generating dust.

Experimental Workflow for Safe Handling

The following diagram illustrates a generalized workflow for safely handling hazardous chemical compounds like 2-Chloro-6-fluorophenylacetonitrile.

Caption: Generalized workflow for the safe handling of hazardous chemicals.

Disposal Considerations

Dispose of 2-Chloro-6-fluorophenylacetonitrile and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and does not supersede any regulatory requirements or institutional protocols. Always consult the most current Safety Data Sheet (SDS) and your institution's safety guidelines before handling any chemical.

References

- 1. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氯-6-氟苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-chloro-6-fluorophenylacetone | CAS#:93839-16-8 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.fi [fishersci.fi]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluorophenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-fluorophenylacetonitrile, a key intermediate in various synthetic applications. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the existing qualitative information, alongside a detailed, standardized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory work, process development, and formulation studies.

Physicochemical Properties of 2-Chloro-6-fluorophenylacetonitrile

2-Chloro-6-fluorophenylacetonitrile is a white to off-white crystalline solid.[1][2] A summary of its key physical and chemical properties is provided in the table below. Understanding these properties is crucial for predicting its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClFN | [3] |

| Molecular Weight | 169.58 g/mol | [3] |

| Melting Point | 41-42 °C (lit.) | [4] |

| Boiling Point | 85 °C at 2 mmHg | [4] |

| Appearance | White to off-white solid | [2] |

Solubility Data

Precise quantitative solubility data for 2-Chloro-6-fluorophenylacetonitrile in a wide range of organic solvents is not extensively reported in peer-reviewed journals or public databases. However, qualitative solubility information has been compiled from various sources and is summarized below.

| Solvent | Qualitative Solubility | Reference |

| Water | Insoluble | [1][2][4] |

| Methanol | Soluble | |

| Dichloromethane | Likely Soluble | |

| Ethyl Acetate | Likely Soluble |

It is important to note that "likely soluble" indicates a prediction based on the chemical properties of the solute and solvents, and experimental verification is highly recommended.[5]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data for 2-Chloro-6-fluorophenylacetonitrile, the isothermal shake-flask method is a widely accepted and recommended procedure. This method involves equilibrating an excess of the solid solute in the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment

-

2-Chloro-6-fluorophenylacetonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator with precise temperature control

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity and, if necessary, degassed to prevent the formation of bubbles during the experiment.

-

Sample Preparation: Add an excess amount of 2-Chloro-6-fluorophenylacetonitrile to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

-

Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired temperature. The samples should be agitated at a constant speed for a sufficient period to reach equilibrium. The time required for equilibration should be determined by preliminary experiments, where samples are analyzed at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Analysis: Accurately weigh the volumetric flask containing the filtered saturated solution. Dilute the sample with the appropriate solvent to a concentration within the calibration range of the analytical instrument. Analyze the concentration of 2-Chloro-6-fluorophenylacetonitrile in the diluted sample using a validated analytical method, such as HPLC.

-

Data Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = (C × V × D) / (m) × 100

Where:

-

C is the concentration of the diluted sample (g/mL) determined by the analytical method.

-

V is the volume of the volumetric flask (mL).

-

D is the dilution factor.

-

m is the mass of the filtered saturated solution (g).

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

This guide provides a foundational understanding of the solubility of 2-Chloro-6-fluorophenylacetonitrile. For specific applications, it is imperative to determine the quantitative solubility in the relevant solvent systems using a robust experimental protocol as outlined. This will ensure accurate and reproducible results for process design, formulation development, and other research activities.

References

- 1. 2-Chloro-6-fluorophenylacetonitrile, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-CHLORO-6-FLUOROPHENYLACETONITRILE manufacturers and suppliers in india [chemicalbook.com]

- 3. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Chloro-6-Fluorophenylacetonitrile | Chemical Properties, Applications, Safety Data & Price - Reliable Chinese Manufacturer [nj-finechem.com]

Molecular weight and formula of 2-Chloro-6-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-fluorophenylacetonitrile, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and its strategic role in the development of biologically active molecules.

Core Properties and Physicochemical Data

2-Chloro-6-fluorophenylacetonitrile, also known as 2-Chloro-6-fluorobenzyl cyanide, is a halogenated aromatic nitrile. The strategic placement of chlorine and fluorine atoms on the phenylacetonitrile scaffold significantly influences the molecule's electronic properties, lipophilicity, and reactivity, making it a valuable building block in medicinal chemistry.[] The nitrile group is a versatile functional handle, allowing for a variety of chemical transformations.[]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅ClFN | [] |

| Molecular Weight | 169.58 g/mol | [] |

| CAS Number | 75279-55-9 | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 41-42 °C | [2] |

| Boiling Point | 85 °C at 2 mmHg | [4] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Solubility | Insoluble in water; Soluble in methanol | [3][4] |

Role in Synthesis and Drug Discovery

2-Chloro-6-fluorophenylacetonitrile is not typically an end-product with direct biological activity. Instead, its significance lies in its role as a crucial intermediate for creating more complex molecules with potential therapeutic applications.[] The combination of halogen substituents and the reactive nitrile group provides a powerful tool for chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates.[] Its derivatives are instrumental in developing molecules that can modulate the activity of specific biological receptors and signaling pathways.[]

The logical workflow from this building block to a biological effect is illustrated below.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2-Chloro-6-fluorophenylacetonitrile and its subsequent chemical transformations. These protocols are representative of common laboratory and industrial processes.

The synthesis of the title compound often proceeds from 2-chloro-6-fluorobenzaldehyde. A common industrial route to this precursor involves the free-radical chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.[5] The aldehyde is then converted to the nitrile.

The overall synthetic workflow is depicted below.

Protocol: Synthesis via 2-Chloro-6-fluorobenzaldehyde

This protocol is based on a common two-stage process: reduction of the aldehyde to an alcohol, followed by chlorination and cyanation.[6]

-

Reduction to Alcohol: In a suitable reaction vessel, dissolve 2-chloro-6-fluorobenzaldehyde (1 equivalent) in an appropriate solvent such as toluene.[6] Add a reducing agent like potassium borohydride (0.36 equivalents) portion-wise while maintaining the temperature below 30°C.[6] Stir the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Chlorination: To the resulting solution of 2-chloro-6-fluorobenzyl alcohol, slowly add thionyl chloride (1.2-1.3 equivalents) while maintaining the reaction temperature, typically around 50°C.[6] After the addition, continue stirring for 1-2 hours. Neutralize the reaction mixture with an aqueous base (e.g., sodium carbonate solution) to a pH of 7-8.[6] Separate the organic layer containing 2-chloro-6-fluorobenzyl chloride.

-

Cyanation: Combine the toluene solution of 2-chloro-6-fluorobenzyl chloride with an aqueous solution of sodium cyanide (1.3-1.4 equivalents) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[6] Heat the mixture to approximately 90°C and stir vigorously for 3-5 hours.[6]

-

Work-up and Purification: After cooling, separate the organic layer. Wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure 2-Chloro-6-fluorophenylacetonitrile.[6]

The nitrile functional group is a versatile precursor for other important functionalities, primarily amines and carboxylic acids.[7][8]

References

- 2. 2-氯-6-氟苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

An In-depth Technical Guide to the Key Chemical Properties of Halogenated Aromatic Nitriles

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated aromatic nitriles are a class of organic compounds characterized by an aromatic ring substituted with one or more halogen atoms and at least one nitrile (-C≡N) group. These molecules serve as pivotal building blocks in organic synthesis and are of significant interest in medicinal chemistry.[1] The presence of both the electron-withdrawing nitrile group and the electronegative halogen atoms confers unique reactivity and physicochemical properties upon the aromatic ring.[2][3]

In drug development, the nitrile group is a valuable pharmacophore and can act as a bioisostere of carbonyl, hydroxyl, or halogen groups.[2][4] It often participates in hydrogen bonding and can improve the pharmacokinetic profile of drug candidates.[4][5] Similarly, halogens can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] This guide provides a comprehensive overview of the synthesis, reactivity, and key properties of these versatile compounds.

Synthesis of Halogenated Aromatic Nitriles

Several robust methods exist for the synthesis of halogenated aromatic nitriles. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Sandmeyer Reaction

The Sandmeyer reaction is a classic and widely used method for converting an aryl amine (aniline derivative) into an aryl nitrile.[8] The process involves the diazotization of a halogenated arylamine, followed by treatment with a copper(I) cyanide salt.[9][10]

-

Step 1: Diazotization: The aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) to form an aryldiazonium salt.[11]

-

Step 2: Cyanation: The resulting diazonium salt is reacted with copper(I) cyanide (CuCN), which facilitates the replacement of the diazonium group (-N₂⁺) with a nitrile group (-CN).[11][12]

The Sandmeyer reaction is valued for its reliability and the accessibility of aniline precursors.[9]

Caption: Workflow for the Sandmeyer Reaction.

Transition-Metal-Catalyzed Cyanation

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds. The cyanation of aryl halides is a powerful method for introducing the nitrile group directly onto a pre-halogenated aromatic ring.[13][14]

-

Palladium-Catalyzed Cyanation: This is a widely explored method where an aryl halide (iodide, bromide, or even chloride) is coupled with a cyanide source, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a suitable ligand.[1][15] A significant challenge is the potential for catalyst deactivation by excess cyanide ions.[16]

-

Nickel-Catalyzed Cyanation: As a more cost-effective alternative to palladium, nickel catalysis has emerged as a powerful tool for the cyanation of aryl halides.[13][15] These reactions often exhibit high efficiency and broad substrate scope.

Caption: Palladium-Catalyzed Cyanation Cycle.

Key Chemical Reactions

The reactivity of halogenated aromatic nitriles is dominated by the electronic properties of the nitrile and halogen substituents.

Nucleophilic Aromatic Substitution (SₙAr)

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of a strong electron-withdrawing group, such as a nitrile, can activate the ring towards nucleophilic attack.[17] In halogenated aromatic nitriles, the halogen atom serves as a leaving group in a nucleophilic aromatic substitution (SₙAr) reaction.[18]

The reaction proceeds via a two-step addition-elimination mechanism.[19]

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17]

-

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.[19]

For the SₙAr mechanism to be effective, the electron-withdrawing nitrile group must be positioned ortho or para to the leaving halogen.[19] This positioning allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex.[19]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Reactions of the Nitrile Group

The nitrile group itself can undergo several important transformations:

-

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[20]

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[20] This reaction proceeds through an intermediate amide.

-

Addition of Organometallics: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of halogenated aromatic nitriles are influenced by the high polarity of the nitrile group and the nature of the halogen substituent.[3][21]

Physicochemical Data

The following table summarizes key physicochemical data for several isomers of dichlorobenzonitrile as representative examples.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dichlorobenzonitrile | 2,3-dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 63-65 | 245 |

| 2,4-Dichlorobenzonitrile | 2,4-dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 61-62 | 243 |

| 3,4-Dichlorobenzonitrile | 3,4-dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 65-67 | 247 |

| 2,5-Dichlorobenzonitrile | 2,5-dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 85-87 | 251 |

Data sourced from PubChem and NIST WebBook.[22][23][24][25][26]

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of halogenated aromatic nitriles.

| Spectroscopy | Characteristic Feature | Wavenumber / Chemical Shift | Notes |

| Infrared (IR) | C≡N triple bond stretch | 2200 - 2260 cm⁻¹ | Strong and sharp absorption. Conjugation with the aromatic ring slightly lowers the frequency.[27][28] |

| ¹³C NMR | Nitrile carbon (C≡N) | 110 - 125 ppm | Appears in a characteristic downfield region, distinct from other carbon types.[27][29] |

| Aromatic carbons | 120 - 150 ppm | Chemical shifts are influenced by the electronic effects of the halogen and nitrile groups. | |

| ¹H NMR | Aromatic protons | 7.0 - 8.5 ppm | The electron-withdrawing nature of the substituents causes deshielding. Coupling patterns depend on the substitution. |

| Mass Spectrometry | Molecular Ion (M⁺) | Varies | The presence of chlorine or bromine results in characteristic isotopic patterns (e.g., M⁺ and M+2 peaks). |

Applications in Drug Development

The unique properties of halogenated aromatic nitriles make them valuable scaffolds in medicinal chemistry.

-

Modulation of Physicochemical Properties: The nitrile group can increase polarity, while halogens typically increase lipophilicity.[7][21] This balance is crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

-

Target Binding Interactions: The nitrile nitrogen can act as a hydrogen bond acceptor, engaging in key interactions within a protein's active site.[1][5] The polarized aromatic ring can participate in π-π stacking interactions.[2]

-

Metabolic Stability: The introduction of halogens, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the drug's half-life.[4][7]

-

Covalent Inhibition: In some cases, the nitrile group can act as an electrophilic "warhead," forming a covalent bond with a nucleophilic residue (like cysteine) in a target protein, leading to irreversible inhibition.[30]

Experimental Protocols

Disclaimer: These protocols are representative and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide salts are highly toxic.

Protocol: Synthesis of 4-Bromobenzonitrile via Sandmeyer Reaction

-

Diazotization:

-

In a 250 mL flask, dissolve 10.0 g of 4-bromoaniline in a mixture of 30 mL of water and 15 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of 4.2 g of sodium nitrite in 10 mL of cold water dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete.

-

-

Cyanation:

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide by dissolving 8.0 g of CuCN and 10.0 g of NaCN in 50 mL of warm water. Cool this solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with stirring. An evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 50-60 °C for 30 minutes.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with 10% NaOH solution, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude solid from ethanol/water to yield pure 4-bromobenzonitrile.

-

Protocol: SₙAr Reaction of 2,4-Dinitrochlorobenzene with Methoxide

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2.0 g of 2,4-dinitrochlorobenzene in 30 mL of methanol.

-

While stirring, slowly add a solution of 0.6 g of sodium hydroxide in 10 mL of methanol (to generate sodium methoxide in situ).

-

-

Reaction Execution:

-

Heat the mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by TLC.

-

A precipitate of sodium chloride may form during the reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of cold water. A yellow solid product, 2,4-dinitroanisole, will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified crystals.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jove.com [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 15. Cyanation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 2,3-Dichlorobenzonitrile | C7H3Cl2N | CID 736567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 3,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 3,4-Dichlorobenzonitrile [webbook.nist.gov]

- 26. 2,5-Dichlorobenzonitrile [webbook.nist.gov]

- 27. fiveable.me [fiveable.me]

- 28. scribd.com [scribd.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 2-Chloro-6-fluorophenylacetonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorophenylacetonitrile, and its precursor 2-chloro-6-fluorobenzaldehyde, are versatile halogenated intermediates pivotal in the synthesis of various pharmaceutical compounds. The strategic placement of chlorine and fluorine atoms on the phenyl ring imparts unique reactivity and offers a scaffold for constructing complex, biologically active molecules.[1] The nitrile functionality is a valuable precursor for amines, amides, and carboxylic acids, making it a key building block in medicinal chemistry.[2]

This document provides detailed application notes and experimental protocols for the use of 2-chloro-6-fluorophenylacetonitrile and its related precursor in the synthesis of the penicillinase-resistant antibiotic, Flucloxacillin.

Application 1: Synthesis of the Antibiotic Flucloxacillin

A primary application of the 2-chloro-6-fluoro phenyl scaffold is in the industrial synthesis of Flucloxacillin, a beta-lactam antibiotic effective against infections caused by penicillinase-producing bacteria like Staphylococcus aureus.[3] The synthesis hinges on the preparation of a key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, derived from 2-chloro-6-fluorobenzaldehyde. This acid chloride is subsequently coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule, to yield Flucloxacillin.[1][3]

Synthetic Workflow Overview

The overall synthetic strategy from 2-chloro-6-fluorotoluene to Flucloxacillin is a multi-step process. While 2-chloro-6-fluorophenylacetonitrile can be synthesized and subsequently hydrolyzed to the corresponding phenylacetic acid, the more direct and industrially relevant pathway to the necessary isoxazole intermediate begins with the oxidation of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde.[4][5]

General synthetic workflow for Flucloxacillin production.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene [5]

This two-step process involves the photochlorination of the toluene derivative followed by hydrolysis.

Step 1: Photochlorination

-

To a 500 mL four-necked glass reaction flask equipped with a reflux condenser, tail gas absorption device, and thermometer, add 250 g of 2-chloro-6-fluorotoluene.

-

Heat the mixture to 180°C under irradiation from a metal halide lamp.

-

Introduce chlorine gas into the reaction mixture.

-

Monitor the reaction progress by gas chromatography. Continue chlorination until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.

-

Stop the chlorine gas flow and purge the flask with nitrogen gas to remove any unreacted chlorine.

Step 2: Hydrolysis

-

To the reaction mixture from Step 1, add 0.5 g of an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃).

-

While maintaining the temperature at 180°C, slowly add 37.5 g of water dropwise over 2 hours.

-

After the addition is complete, maintain the reaction mixture at 180°C for an additional 4 hours.

-

Monitor the reaction by gas chromatography to ensure complete conversion of the chlorinated intermediates.

-

Cool the mixture to 95°C and slowly add an aqueous sodium carbonate solution to adjust the pH to 8.

-

Stir for 30 minutes, then separate the organic and aqueous layers.

-

The organic phase is purified by reduced pressure distillation to yield 2-chloro-6-fluorobenzaldehyde.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-6-fluorotoluene | [5] |

| Key Reagents | Chlorine gas, Water, Solid superacid | [5] |

| Temperature | 180°C (chlorination and hydrolysis) | [5] |

| Yield | 95% | [5] |

| Purity | 99.7% | [5] |

Protocol 2: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [6][7]

This protocol outlines the conversion of the carboxylic acid intermediate to the acyl chloride.

-

In a reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (100 mmol, 25.55 g), tetramethylurea (2 mmol, 0.232 g), and toluene (10 times the mass of the carboxylic acid).

-

Stir the mixture until uniform.

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate (33 mmol, 9.80 g) over 45 minutes at room temperature, ensuring a hydrogen chloride absorption system is in place.

-

Raise the temperature to 110°C and reflux for 2 hours.

-

After the reaction is complete, recover the toluene by vacuum distillation.

-

Collect the fraction at 168-170°C under 0.667 kPa pressure. The product solidifies upon cooling.

| Parameter | Value | Reference |

| Starting Material | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | [6] |

| Chlorinating Agent | Bis(trichloromethyl) carbonate | [6] |

| Catalyst | Tetramethylurea | [6] |

| Temperature | Room temperature to 110°C | [6] |

| Yield | 95.7% | [6] |

| Purity (GC) | 99.9% | [6] |

Protocol 3: Synthesis of Flucloxacillin from 6-APA and the Acyl Chloride [3]

This final step involves the coupling of the isoxazole side chain with the penicillin core.

-

Dissolve 6-aminopenicillanic acid (6-APA) in an aqueous solution of sodium bicarbonate.

-

Cool the solution to 0-5°C.

-

Slowly add a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable organic solvent (e.g., acetone) to the 6-APA solution over 1 hour, maintaining the pH between 7 and 8.

-

Stir the reaction mixture at 20-25°C for 4 hours.

-

After the reaction is complete, acidify the mixture with hydrochloric acid.

-

Extract the flucloxacillin acid into an organic solvent (e.g., ethyl acetate).

-

To the organic extract, add a solution of sodium 2-ethylhexanoate in an appropriate solvent to precipitate the sodium salt of Flucloxacillin.

-

Filter, wash, and dry the final product.

| Parameter | Value | Reference |